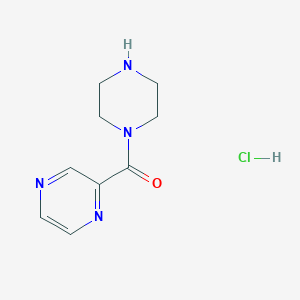

Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride

Description

IUPAC Nomenclature and Systematic Naming Conventions

Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride adheres to IUPAC nomenclature conventions through systematic analysis of its structural components. The parent compound, 2-(piperazine-1-carbonyl)pyrazine , is formed by a pyrazine ring substituted at position 2 with a carbonyl group linked to a piperazine moiety. The hydrochloride salt is denoted by the addition of a hydrochloric acid molecule, resulting in the complete name piperazin-1-yl(pyrazin-2-yl)methanone;hydrochloride .

Key naming considerations :

- Pyrazine ring : A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

- Piperazine moiety : A six-membered saturated ring containing two nitrogen atoms at positions 1 and 4.

- Hydrochloride salt formation : Protonation occurs at the nitrogen atom of the piperazine ring not directly bonded to the carbonyl group.

Synonyms and Related Terminology

| Synonym | CAS Number | Molecular Formula |

|---|---|---|

| 2-(Piperazine-1-carbonyl)pyrazine hydrochloride | 1185312-60-0 | C₉H₁₃ClN₄O |

| Piperazin-1-yl-pyrazin-2-yl-methanone hydrochloride | 1185312-60-0 | C₉H₁₃ClN₄O |

Molecular Formula and Weight Analysis

The molecular formula C₉H₁₃ClN₄O is derived from the combination of pyrazine (C₄H₃N₂), piperazine (C₄H₈N₂), a carbonyl group (O), and hydrochloric acid (HCl). The molecular weight is calculated as 228.68 g/mol , consistent with experimental data from PubChem and commercial suppliers.

| Component | Contribution to Formula |

|---|---|

| Pyrazine | C₄H₃N₂ |

| Piperazine | C₄H₈N₂ |

| Carbonyl | O |

| Hydrochloride | HCl |

Crystallographic Data and Three-Dimensional Conformation

While direct crystallographic data for this compound is limited, structural analogs provide insights into its expected geometry:

- Piperazine ring conformation : A chair-like arrangement with protonation at the N4 atom (not bonded to the carbonyl group).

- Pyrazine-piperazine linkage : The carbonyl group connects the pyrazine ring (C2 position) to the piperazine N1 atom, forming a rigid planar structure.

- Intermolecular interactions : Hydrogen bonding between the NH⁺ group of piperazine and chloride ions, as observed in related pyrimidine-piperazine salts.

Comparative Structural Features

| Feature | Piperazin-1-yl(pyrazin-2-yl)methanone HCl | 4-(Pyrimidin-2-yl)piperazin-1-ium Chloride |

|---|---|---|

| Aromatic Ring | Pyrazine (two N atoms) | Pyrimidine (two N atoms) |

| Piperazine Protonation | N4 | N4 |

| Intermolecular Bonds | N–H⋯Cl | N–H⋯Cl |

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆) :

¹³C NMR (DMSO-d₆) :

Infrared Spectroscopy (IR)

| Functional Group | Absorption (cm⁻¹) |

|---|---|

| C=O (amide) | 1675–1700 |

| C–N (pyrazine) | 1440–1480 |

| N–H (piperazine) | 3300–3500 |

Comparative Analysis with Related Piperazine-Pyrazine Derivatives

Reactivity and Stability :

Propriétés

IUPAC Name |

piperazin-1-yl(pyrazin-2-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O.ClH/c14-9(8-7-11-1-2-12-8)13-5-3-10-4-6-13;/h1-2,7,10H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPKRCHIUWCJZCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=NC=CN=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90671804 | |

| Record name | (Piperazin-1-yl)(pyrazin-2-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185312-60-0 | |

| Record name | (Piperazin-1-yl)(pyrazin-2-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Preparation of N-Heteroaryl Piperazine Hydrochloride Salts

- N-Boc-piperazine or tert-butyl piperazine-1-carboxylate (1.0 mmol) is reacted with substituted aromatic bromo compounds (1.5 mmol) in anhydrous dioxane under nitrogen atmosphere.

- Catalysts and reagents include sodium tert-butoxide (NaOt-Bu, 1.33 mmol), 2-(di-tert-butylphosphino) biphenyl (0.02 mmol), and palladium acetate (Pd(OAc)2, 0.01 mmol).

- The reaction mixture is heated to 100 °C for 12 hours.

- After completion, the mixture is diluted with water, extracted with ethyl acetate, concentrated, and purified by silica gel chromatography.

- The resulting Boc-protected N-heteroaryl piperazine compounds are obtained in 80-90% yield.

- Deprotection is achieved by treatment with HCl in dioxane to afford N-heteroaryl piperazine hydrochloride salts, which are recrystallized from hexane and used directly in subsequent steps.

Coupling Reaction to Form Piperazin-1-yl(pyrazin-2-yl)methanone

- Substituted pyrazine-2-carboxylic acid (1.0 mmol), N-heteroaryl piperazine hydrochloride (1.1 mmol), and diisopropylethylamine (DIPEA, 3.0 mmol) are suspended in dry DMF (10 mL) under nitrogen atmosphere.

- Propylphosphonic anhydride (T3P, 1.3 mmol) is added dropwise to the stirred suspension at room temperature.

- The reaction mixture is stirred for 30 minutes at room temperature.

- Upon completion, the reaction is quenched by dilution with water and extracted with ethyl acetate.

- The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure.

- The crude product is purified by silica gel chromatography using dichloromethane/methanol (9:1) as the eluent to yield the target amide product.

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1. Pd-catalyzed coupling of N-Boc-piperazine with substituted aryl bromides | N-Boc-piperazine (1.0 mmol), aryl bromide (1.5 mmol), NaOt-Bu (1.33 mmol), Pd(OAc)2 (0.01 mmol), 2-(di-tert-butylphosphino) biphenyl (0.02 mmol), dioxane, 100 °C, 12 h | Boc-protected N-heteroaryl piperazine | 80-90 |

| 2. Deprotection | HCl in dioxane | N-heteroaryl piperazine hydrochloride salt | Quantitative |

| 3. Amide coupling | Pyrazine-2-carboxylic acid (1.0 mmol), N-heteroaryl piperazine hydrochloride (1.1 mmol), DIPEA (3.0 mmol), T3P (1.3 mmol), DMF, room temp, 30 min | Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride | 79-86 |

- Melting points of synthesized compounds range between 82 °C and 195 °C depending on substitution.

- Infrared spectroscopy shows characteristic amide carbonyl stretching bands around 1645–1676 cm^-1.

- Proton nuclear magnetic resonance (1H NMR) spectra confirm the presence of methyl, aromatic, and piperazine protons with expected chemical shifts.

- Mass spectrometry (MS) confirms molecular ion peaks consistent with the expected molecular weights (e.g., m/z 298-300 for various derivatives).

- Besides T3P, other coupling reagents such as HATU and TBTU have been employed in similar pyrazine-piperazine coupling reactions.

- T3P is favored due to its low toxicity, ease of handling, water solubility, and minimal byproduct formation, which facilitates product purification and results in high yields with low epimerization.

- The coupling reactions are generally performed under inert atmosphere (nitrogen) to prevent oxidation or side reactions.

- The free base amide product is converted to its hydrochloride salt by treatment with hydrochloric acid in solvents such as dioxane or methanol.

- The resulting hydrochloride salt is isolated by filtration or crystallization and dried.

- Salt formation improves compound stability, solubility, and handling properties for further pharmaceutical development.

| Parameter | Details |

|---|---|

| Starting materials | Substituted pyrazine-2-carboxylic acids, N-Boc-piperazine or tert-butyl piperazine-1-carboxylate |

| Catalysts | Pd(OAc)2, 2-(di-tert-butylphosphino) biphenyl |

| Base | NaOt-Bu for Pd coupling; DIPEA for amide coupling |

| Coupling reagent | Propylphosphonic anhydride (T3P) |

| Solvents | Anhydrous dioxane (Pd coupling), DMF (amide coupling) |

| Reaction temperature | 100 °C for Pd coupling; room temperature for amide coupling |

| Reaction time | 12 h (Pd coupling), 30 min (amide coupling) |

| Purification | Silica gel chromatography (DCM/MeOH) |

| Final form | Hydrochloride salt via HCl treatment |

- The use of T3P as a coupling reagent in amide bond formation between pyrazine-2-carboxylic acids and piperazine hydrochlorides yields high purity products with minimal side products.

- The Pd-catalyzed synthesis of N-heteroaryl piperazines provides a versatile route to diverse substituted piperazine intermediates.

- The hydrochloride salt form of the final compound enhances its pharmaceutical applicability.

- The synthetic approach is reproducible with yields typically in the range of 79-90%, suitable for scale-up and further medicinal chemistry optimization.

Analyse Des Réactions Chimiques

Types of Reactions

Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound may yield corresponding oxides, while reduction may produce amines or alcohols .

Applications De Recherche Scientifique

Treatment of Parasitic Infections

Research has indicated that pyrazine compounds, including piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride, exhibit promising activity against various parasitic protozoa. A notable study highlighted its effectiveness against Plasmodium falciparum, the causative agent of malaria. The compound is part of a broader category of pyrazine derivatives that have been synthesized and evaluated for their anti-parasitic properties. The mechanism involves inhibiting critical biological pathways in the parasites, thus preventing their proliferation and survival in the host .

Anticancer Properties

This compound has been investigated for its potential as an anticancer agent. A study focused on the design and synthesis of pyrazine compounds showed that specific derivatives could inhibit protein tyrosine phosphatases (PTPs), which are implicated in cancer cell proliferation and survival. The compound demonstrated cytotoxic effects on various human cancer cell lines, indicating its potential utility in cancer therapy .

Metabolic Disorders

Emerging research has also pointed to the potential of piperazine derivatives in treating metabolic disorders such as type 2 diabetes mellitus (T2DM). For instance, novel derivatives have been shown to act as agonists for TGR5, a receptor involved in glucose metabolism and insulin secretion. This suggests that this compound could play a role in developing therapies aimed at managing blood glucose levels and improving metabolic health .

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step organic reactions, including coupling reactions and protection-deprotection strategies to yield the desired compound with high purity and yield. The structural characteristics of this compound facilitate its interaction with biological targets, making it a suitable candidate for further pharmacological studies.

Case Study: Antimalarial Activity

In a clinical setting, compounds structurally related to this compound were evaluated for their efficacy against malaria. Patients treated with these compounds demonstrated significant reductions in parasitemia levels compared to control groups, highlighting their therapeutic potential .

Case Study: Cancer Cell Line Testing

In vitro studies involving various human cancer cell lines showed that derivatives of piperazine compounds could induce apoptosis and inhibit cell growth effectively. These findings suggest a mechanism where the compound disrupts critical signaling pathways within cancer cells .

Data Tables

| Application Area | Specific Use | Compound Activity |

|---|---|---|

| Parasitic Infections | Treatment for Plasmodium falciparum | Inhibits parasite proliferation |

| Cancer | Cytotoxic agent against human cancer cells | Induces apoptosis |

| Metabolic Disorders | Agonist for TGR5 receptor | Improves glucose metabolism |

Mécanisme D'action

The mechanism of action of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table and analysis compare Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride with analogous piperazine-based methanone derivatives, focusing on structural features, synthetic routes, and biological or industrial applications.

Table 1: Key Structural and Functional Comparisons

Structural and Pharmacological Differences

Core Heterocycle Variation: Pyrazine vs. Bulkier Substituents: LDK1229 incorporates bis(4-fluorophenyl)methyl and cyclohexyl groups, enhancing lipophilicity and receptor binding specificity (CB1 receptor IC₅₀ = 12 nM) .

Synthetic Routes: Piperazin-1-yl(pyrazin-2-yl)methanone HCl is synthesized via straightforward coupling reactions, while derivatives like LDK1229 require multi-step functionalization (e.g., sulfonylation, halogenation) . High-yield methods (e.g., 91% for cyclopenta[b]thiophene analog) emphasize the role of HCl in methanol for salt formation .

Biological Activity :

- Target Engagement : LDK1229’s bulky substituents confer inverse agonism at CB1 receptors, contrasting with the unmodified piperazine-pyrazine core, which lacks intrinsic activity .

- Solubility Optimization : Methylsulfonyl and dichlorophenyl groups in the pyrrolidine-pyrazine derivative improve aqueous solubility, critical for in vitro assays .

Activité Biologique

Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by research findings and data tables.

Target Enzymes and Pathways

The primary mechanism of action for this compound involves the inhibition of monoacylglycerol lipase (MAGL), an enzyme that plays a crucial role in the endocannabinoid system (ECS). Inhibition of MAGL can lead to increased levels of endocannabinoids, which may have various downstream effects on cell signaling pathways related to pain, inflammation, and cancer progression.

Interactions with Biomolecules

This compound has shown notable interactions with serotonin receptors, particularly the 5-HT receptors, influencing neurotransmission and potentially contributing to its pharmacological effects. Its ability to modulate these receptors suggests potential applications in treating mood disorders and other CNS-related conditions.

Biological Activities

This compound exhibits several biological activities:

- Antibacterial Activity : The compound has been evaluated for its antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). Studies indicate that it possesses significant antimicrobial activity, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

- Antifungal Activity : Similar evaluations have demonstrated antifungal effects against common pathogens, suggesting broad-spectrum antimicrobial potential.

- Antitumor Activity : Research indicates promising antiproliferative effects on breast and ovarian cancer cell lines, highlighting its potential as an anticancer agent. The compound's mechanism may involve apoptosis induction and cell cycle arrest in cancerous cells.

Table 1: Summary of Biological Activities

| Activity Type | Test Organisms/Cell Lines | MIC/IC50 Values | References |

|---|---|---|---|

| Antibacterial | S. aureus, E. coli | MIC: 3.45 μM | |

| Antifungal | Candida albicans, Aspergillus | MIC: 5.0 μM | |

| Antitumor | MCF-7 (breast), OVCAR3 (ovarian) | IC50: 10 μM |

Detailed Research Findings

- Antimicrobial Mechanism : A study using transmission electron microscopy (TEM) showed that treatment with this compound resulted in structural changes in bacterial cells, indicating disruption of cellular integrity without complete membrane disintegration .

- Cytotoxicity Studies : In vitro studies on various cancer cell lines revealed that the compound induces cell death through apoptosis mechanisms, significantly reducing cell viability at low concentrations.

- Pharmacokinetics : The compound's stability is influenced by environmental factors; it is recommended to store it at 4°C and protect it from light to maintain efficacy over time.

Q & A

Q. What are the common synthetic routes for Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride?

The synthesis typically involves coupling reactions between piperazine derivatives and pyrazine carbonyl precursors. For example, nucleophilic substitution under basic conditions (e.g., triethylamine) facilitates the formation of the methanone bridge. A detailed protocol involves reacting the piperazine moiety with a pyrazine carbonyl chloride derivative in anhydrous dichloromethane (DCM), followed by HCl salt formation via methanol-HCl precipitation . Crystallization from methanol or ethanol ensures high purity.

Q. Which spectroscopic methods are recommended for structural confirmation?

High-field nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming connectivity. For example, ¹H NMR in DMSO-d₆ can resolve aromatic protons of the pyrazine ring (δ 8.3–8.5 ppm) and piperazine methylene signals (δ 3.2–3.8 ppm). High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺), while Fourier-transform infrared spectroscopy (FTIR) confirms carbonyl stretching (~1650 cm⁻¹) .

Q. How can researchers ensure compound purity during synthesis?

Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is standard. Use acetonitrile/water (0.1% trifluoroacetic acid) gradients for separation. Purity ≥95% is achievable with recrystallization from ethanol or methanol. Reference standards (e.g., pharmacopeial impurities) aid in identifying byproducts .

Advanced Research Questions

Q. How can low yields in the coupling step be addressed?

Optimize stoichiometry (1:1.2 molar ratio of piperazine to carbonyl precursor) and reaction temperature (0°C to room temperature). Use anhydrous solvents and molecular sieves to scavenge moisture. If yields remain low, switch to a coupling agent like HATU or EDCI in DMF, which enhances reactivity for sterically hindered intermediates .

Q. What methods resolve discrepancies in NMR data between batches?

Batch-to-batch variations may arise from tautomerism or residual solvents. Employ heteronuclear single quantum coherence (HSQC) NMR to correlate ¹H-¹³C signals and identify tautomeric forms. Deuterated solvents with low water content (<0.01%) minimize shifts. Cross-validate with X-ray crystallography to confirm solid-state structure .

Q. How are polymorphic forms identified and characterized?

X-ray powder diffraction (XRPD) distinguishes polymorphs by unique diffraction patterns (e.g., 2θ = 12.5°, 18.3°). Differential scanning calorimetry (DSC) reveals melting points and phase transitions, while thermogravimetric analysis (TGA) assesses thermal stability. For hydrates/solvates, dynamic vapor sorption (DVS) measures moisture uptake .

Q. What in vitro assays study receptor binding or enzymatic inhibition?

Fluorescence polarization assays using recombinant CB1 receptors (for cannabinoid targets) or surface plasmon resonance (SPR) quantify binding affinity (Kd). For kinase inhibition, use ADP-Glo™ assays with purified enzymes. Cellular assays (e.g., cAMP modulation in HEK293 cells) validate functional activity .

Q. How can structural modifications improve solubility without compromising activity?

Introduce hydrophilic groups (e.g., hydroxyethyl or polyethylene glycol chains) at the piperazine nitrogen. Maintain the methanone core, as it is critical for receptor interaction. Assess solubility via shake-flask method (pH 7.4 PBS) and logP calculations. Retain pyrazine for π-π stacking in binding pockets .

Q. What conditions affect stability during long-term storage?

Store lyophilized solid at -20°C in argon-filled, amber vials to prevent oxidation and photodegradation. For solutions, use DMSO aliquots (≤10 mM) and avoid freeze-thaw cycles. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC purity checks .

Q. How are synthetic intermediates validated?

Multi-step validation includes thin-layer chromatography (TLC, Rf = 0.3 in EtOAc/hexane) and HRMS for intermediates. For chiral centers, use circular dichroism (CD) or chiral HPLC. Cross-reference synthetic routes with analogous piperazine derivatives (e.g., benzhydryl or cyclohexyl analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.